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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the

study of Signaling Lymphocytic Activation Molecule (SLAM) family proteins. Detailed protocols

for key experiments are included to facilitate the investigation of SLAM protein function in

various immunological contexts.

Introduction to SLAM Family Proteins
The Signaling Lymphocytic Activation Molecule (SLAM) family consists of nine transmembrane

receptors (SLAMF1-SLAMF9) primarily expressed on hematopoietic cells.[1] These receptors

are crucial regulators of the immune system, involved in processes such as T-cell and B-cell

activation, natural killer (NK) cell cytotoxicity, and macrophage function.[2][3] Dysregulation of

SLAM family signaling is implicated in various autoimmune diseases, immunodeficiencies, and

cancers.[4][5]

Most SLAM family members are homotypic, meaning they bind to identical receptors on

adjacent cells, facilitating cell-to-cell communication.[1] Their intracellular signaling is largely
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mediated by the recruitment of SLAM-associated protein (SAP) family adaptors, which can

initiate either activating or inhibitory signals depending on the cellular context.[1][6]

Animal Models in SLAM Research
Animal models, particularly genetically modified mice, have been instrumental in elucidating the

in vivo functions of SLAM family proteins. These models allow for the investigation of the

physiological and pathological roles of individual SLAM members in a whole-organism context.

Murine Models
Knockout Mouse Models: The generation of knockout (KO) mice for various SLAM family

members has provided significant insights into their functions.

SLAMF1 (CD150) Knockout Mice (Slamf1-/-): These mice exhibit impaired T-cell and

macrophage cytokine production.[7] Specifically, TCR-induced IL-4 secretion by CD4+ T

cells is downregulated, while IFN-γ production is slightly upregulated.[8] Slamf1-/- mice also

show increased susceptibility to certain fungal infections, highlighting the role of SLAMF1 in

anti-fungal immunity.[9]

SLAMF6 (Ly108) Knockout Mice (Slamf6-/-): SLAMF6 deficiency in CD8+ T cells leads to

improved anti-melanoma activity, suggesting that SLAMF6 can act as an inhibitory

checkpoint receptor.[10]

SLAMF8 Knockout Mice (Slamf8-/-): These mice show enhanced macrophage microbicidal

mechanisms, including increased reactive oxygen species (ROS) production.[11]

Triple Knockout (TKO) Mice (Slamf1-/-, Slamf5-/-, Slamf6-/-): The simultaneous knockout of

SLAMF1, SLAMF5, and SLAMF6 results in defects in invariant Natural Killer T (iNKT) cell

development and mild defects in germinal center formation.[12][13]

Lupus-Prone Mouse Models: Polymorphisms in the Slamf gene cluster have been associated

with lupus-like phenotypes in mice.[14][15] Mouse strains such as the NZM2410 and MRL/lpr

are used to study the contribution of SLAM family members to the pathogenesis of systemic

lupus erythematosus (SLE).[16][17] For instance, the Sle1b locus, which contains several

Slamf genes, is a known susceptibility locus for lupus in mice.[17]
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Non-Human Primate Models
Non-human primates (NHPs) are valuable for preclinical safety and efficacy studies of SLAM-

targeting therapeutics due to their high degree of protein homology with humans.[18] NHPs are

particularly relevant for evaluating CAR-T cell therapies targeting SLAM family members, such

as SLAMF7, for hematological malignancies.[7][19] These models can help predict potential

on-target, off-tumor toxicities and cytokine release syndrome.[19]

Quantitative Data Summary
The following tables summarize quantitative data on SLAM family protein expression and the

functional consequences of their deficiency.

Table 1: SLAM Family Protein Expression on Human Immune Cell Subsets
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SLAM
Family
Member

T Cells
(CD3+)

B Cells
(CD19+)

NK Cells
(CD56+)

Monocytes
(CD14+)

Plasma
Cells

SLAMF1

(CD150)

High on

activated T

cells[2]

Expressed[20

]

Not

expressed[20

]

Not

expressed[20

]

Expressed[2]

SLAMF2

(CD48)

Expressed[21

]

Expressed[21

]
Expressed Expressed -

SLAMF3

(CD229)

Expressed[21

]

Expressed[21

]
Expressed - -

SLAMF4

(CD244)

Expressed[21

]
- Expressed Expressed[2] -

SLAMF5

(CD84)

Expressed[21

]
Expressed - - -

SLAMF6

(CD352)

High on non-

naïve CD8+ T

cells[22]

Expressed[2]
Expressed

(human)[10]
- -

SLAMF7

(CS1)

Subsets of

CD4+ &

CD8+ T

cells[15]

Minor

subsets[23]

High

expression[1

5][23]

Subsets[24]

High

expression[1

5]

Expression levels are generally categorized as High, Expressed, or Not Expressed based on

available literature. For more detailed quantitative data, refer to the cited literature.

Table 2: Cytokine Production in SLAM Knockout Mouse Models
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Mouse
Model

Cell Type Cytokine Change

Fold
Change /
Concentrati
on

Reference

Slamf1-/- CD4+ T cells IL-4 Decreased
~50%

reduction
[8]

CD4+ T cells IFN-γ
Slightly

Increased
Not specified [8]

Macrophages IL-1β Increased
~2-fold

increase
[25]

Macrophages TNF-α

Trend

towards

decrease

Not

significant
[25]

Macrophages IL-6 Unchanged - [25]

Slamf8-/- &

Slamf9-/-
Macrophages TNF-α Decreased

~50%

reduction
[6][26]

Macrophages IL-1β Decreased
~75%

reduction
[6]

Macrophages IL-6 Decreased
~60%

reduction
[6][26]

Signaling Pathways and Experimental Workflows
SLAM Signaling Pathways
The signaling pathways initiated by SLAM family receptors are dependent on the presence or

absence of SAP family adaptors.
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Figure 1. Simplified SLAM signaling pathways.

Experimental Workflow: Flow Cytometry Analysis of
SLAM Expression
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Figure 2. Workflow for analyzing SLAM protein expression.
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Experimental Protocols
Protocol 1: Flow Cytometric Analysis of SLAM Protein
Expression on Mouse Splenocytes
This protocol details the procedure for analyzing the expression of SLAM family proteins on

various immune cell subsets from a mouse spleen.

Materials:

C57BL/6 mouse

RPMI-1640 medium

Fetal Bovine Serum (FBS)

70 µm cell strainer

Red Blood Cell (RBC) Lysis Buffer

Phosphate Buffered Saline (PBS)

Flow Cytometry Staining Buffer (PBS with 2% FBS)

Anti-mouse CD16/CD32 (Fc block)

Fluorochrome-conjugated antibodies against mouse:

CD45, CD3, CD4, CD8, CD19, NK1.1

SLAMF1, SLAMF6, SLAMF7 (and other SLAM family members of interest)

Viability dye (e.g., Propidium Iodide or a fixable viability dye)

Flow cytometer

Procedure:

Spleen Dissociation:
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Euthanize a C57BL/6 mouse according to institutional guidelines.

Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640 medium.

Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the

plunger of a 3 mL syringe.

Rinse the strainer with RPMI-1640 to collect any remaining cells.

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

Red Blood Cell Lysis:

Discard the supernatant and resuspend the cell pellet in 1-5 mL of RBC Lysis Buffer.

Incubate for 5 minutes at room temperature.

Add 10 mL of RPMI-1640 to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.

Cell Counting and Staining:

Discard the supernatant and resuspend the cells in Flow Cytometry Staining Buffer.

Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or

into flow cytometry tubes.

Add Fc block and incubate for 10 minutes at 4°C.

Without washing, add the predetermined optimal concentrations of fluorochrome-

conjugated antibodies for surface markers.

Incubate for 30 minutes at 4°C in the dark.

Washing and Acquisition:

Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 300 x g

for 5 minutes at 4°C between washes.
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Resuspend the cells in 200-300 µL of Flow Cytometry Staining Buffer.

If using a non-fixable viability dye, add it just before acquisition.

Acquire the samples on a flow cytometer.

Data Analysis:

Gate on live, single cells.

Identify major immune cell populations based on lineage markers (e.g., T cells:

CD45+CD3+, B cells: CD45+CD19+, NK cells: CD45+CD3-NK1.1+).

Analyze the expression of SLAM family members on each gated population by examining

the median fluorescence intensity (MFI) or the percentage of positive cells.

Protocol 2: In Vivo Fungal Infection Model in Mice
This protocol describes a method for establishing a pulmonary infection with Blastomyces

dermatitidis in mice to study the role of SLAM proteins in anti-fungal immunity.[1]

Materials:

Blastomyces dermatitidis yeast (e.g., ATCC 26199)

C57BL/6 or SLAM knockout mice (6-8 weeks old)

Apparatus for intratracheal inoculation

Sterile saline

Materials for euthanasia and lung harvesting

Procedure:

Preparation of Fungal Inoculum:

Culture B. dermatitidis yeast on appropriate media.
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Harvest the yeast and wash with sterile saline.

Count the yeast cells and adjust the concentration to deliver the desired dose in a small

volume (e.g., 2 x 10^3 yeast in 50 µL of saline).[1]

Intratracheal Inoculation:

Anesthetize the mice according to approved protocols.

Carefully expose the trachea and intratracheally inoculate the mice with the prepared

fungal suspension.

Monitoring and Endpoint:

Monitor the mice daily for signs of illness.

At a predetermined time point post-infection (e.g., 4 or 17 days), euthanize the mice.[1][9]

Analysis:

Harvest the lungs for downstream analysis.

To determine fungal burden, homogenize the lungs and plate serial dilutions on

appropriate agar to count colony-forming units (CFUs).

To analyze the immune response, process the lungs to isolate immune cells for flow

cytometry, cytokine analysis (e.g., ELISA of lung homogenates), or histology.

Protocol 3: Macrophage Phagocytosis Assay
This protocol provides a method to assess the phagocytic capacity of macrophages for

hematopoietic tumor cells, a process in which SLAM family members can play a role.[27]

Materials:

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., THP-1)

Hematopoietic tumor cell line (e.g., a lymphoma or leukemia cell line)
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Fluorescent dyes for labeling cells (e.g., CFSE for tumor cells and a different color dye for

macrophages, or use fluorescently-tagged antibodies)

Complete culture medium

96-well plate

Flow cytometer or fluorescence microscope

Procedure:

Cell Preparation and Labeling:

Culture BMDMs or the macrophage cell line to the desired density.

Label the hematopoietic tumor cells with a fluorescent dye (e.g., CFSE) according to the

manufacturer's instructions.

Optionally, label the macrophages with a different colored dye or an antibody against a

macrophage marker (e.g., F4/80 for mouse, CD68 for human).

Co-culture:

Plate the macrophages in a 96-well plate and allow them to adhere.

Add the fluorescently labeled tumor cells to the macrophage-containing wells at a specific

effector-to-target ratio (e.g., 1:2 or 1:5).

Incubate the co-culture for a defined period (e.g., 2-4 hours) at 37°C to allow for

phagocytosis.

Analysis by Flow Cytometry:

Gently detach the cells from the plate.

Analyze the cells by flow cytometry.
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The phagocytic index can be determined by quantifying the percentage of macrophages

that are also positive for the fluorescent signal from the tumor cells (double-positive

population).

Analysis by Fluorescence Microscopy:

After the co-incubation, gently wash the wells to remove non-phagocytosed tumor cells.

Fix and permeabilize the cells if intracellular staining is desired.

Visualize the cells using a fluorescence microscope.

The phagocytic index can be calculated by counting the number of macrophages that

have engulfed one or more tumor cells out of the total number of macrophages in several

fields of view.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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